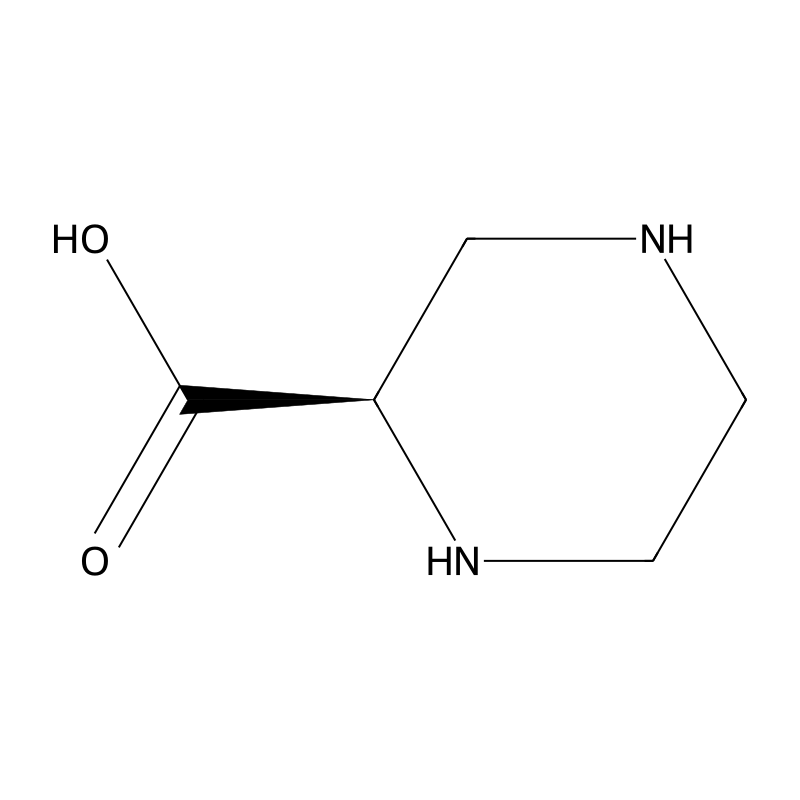

(R)-Piperazine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmaceutical Research

RPCA has been investigated for its potential neuroprotective properties. Studies suggest it may help protect neurons from damage caused by glutamate excitotoxicity, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. PubChem, National Institutes of Health

Furthermore, research suggests RPCA's potential in developing anticonvulsant drugs. Studies have shown its ability to modulate voltage-gated ion channels, which play a role in regulating neuronal activity. This modulation could potentially help control seizures. National Institutes of Health:

Material Science Research

RPCA's unique structure and properties have attracted interest in the field of material science. Studies have explored its potential use as a building block for metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, including gas storage, separation, and catalysis.

Research suggests that RPCA-based MOFs exhibit high thermal stability and excellent CO2 capture capacity, making them promising candidates for carbon capture and utilization technologies. National Center for Biotechnology Information:

Other Research Applications

Apart from the aforementioned, RPCA is being explored in other scientific research areas, including:

- Biomedical research: Investigating its potential as a biomarker for certain diseases or as a drug delivery system.

- Environmental science: Studying its degradation pathways and potential environmental impact.

(R)-Piperazine-2-carboxylic acid is an organic compound characterized by its piperazine structure, specifically featuring a carboxylic acid group at the second position. Its chemical formula is , and it is recognized for its chiral properties, existing predominantly in the (R)-configuration. This compound appears as a white to pale yellowish powder and is utilized as a chiral intermediate in various pharmaceutical and agrochemical applications . The compound is also known for its high optical purity, typically exceeding 99% .

The biological activity of (R)-piperazine-2-carboxylic acid has garnered attention due to its potential therapeutic applications. It has been studied for its role as an intermediate in the synthesis of bioactive compounds, including those with anti-inflammatory and analgesic properties. The compound's derivatives have shown promise in modulating neurotransmitter systems, particularly in relation to central nervous system disorders .

Several methods exist for synthesizing (R)-piperazine-2-carboxylic acid:

- Chemical Synthesis: Traditional synthetic routes involve the hydrogenation of piperazine derivatives followed by carboxylation reactions. For instance, racemic piperazine-2-carboxamide can be obtained through hydrogenation processes under controlled conditions .

- Biocatalytic Methods: Enzymatic approaches using amidase-catalyzed reactions have been explored for producing enantiomerically pure forms of the compound. This method utilizes microbial cultures capable of selectively hydrolyzing racemic mixtures to yield the desired enantiomer with high purity .

- Kinetic Resolution: This technique employs stereospecific enzymes to resolve racemic substrates into their individual enantiomers, providing an efficient route to obtain (R)-piperazine-2-carboxylic acid from racemic precursors .

(R)-Piperazine-2-carboxylic acid serves multiple purposes across various fields:

- Pharmaceuticals: It is primarily used as a chiral building block in the synthesis of drugs targeting neurological and psychiatric disorders.

- Agrochemicals: The compound acts as an intermediate in the development of herbicides and pesticides.

- Research: Its unique properties make it a valuable compound for studying chiral interactions and developing new synthetic methodologies .

Interaction studies involving (R)-piperazine-2-carboxylic acid often focus on its binding affinity with specific receptors or enzymes. Research indicates that derivatives of this compound can interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. These studies are crucial for understanding its pharmacodynamics and optimizing therapeutic efficacy .

Several compounds share structural similarities with (R)-piperazine-2-carboxylic acid, contributing to a diverse range of biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Piperidine-2-carboxylic acid | Piperidine derivative | Lacks the piperazine ring; different biological properties |

| 5-Oxo-piperazine-2-carboxylic acid | Oxo derivative | Exhibits distinct reactivity patterns; used in peptidomimetics |

| (S)-Piperazine-2-carboxylic acid | Enantiomer | Opposite chirality; differing biological effects |

(R)-Piperazine-2-carboxylic acid stands out due to its specific chiral configuration, which significantly influences its interactions and efficacy in biological systems compared to its structural analogs .

The synthesis of (R)-piperazine-2-carboxylic acid through enantioselective methods represents a crucial advancement in pharmaceutical chemistry, providing access to this important chiral building block with high stereochemical purity [1]. The most prominent approach involves asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives using chiral rhodium complexes as catalysts [15].

Asymmetric Hydrogenation Methodology

The asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-(tert-butyl)carboxamide has emerged as a highly effective method for producing enantiomerically pure piperazine-2-carboxylic acid derivatives [22]. This process utilizes rhodium complexes coordinated with trans-chelating chiral diphosphine ligands, particularly the TRAP (trans-spanning) ligand system [22]. The reaction conditions involve hydrogen pressures between 15-25 bar and temperatures ranging from 35-45 degrees Celsius in aqueous media [1].

Research has demonstrated that different TRAP ligands can provide complementary stereochemical outcomes [22]. The (R,R)-(S,S)-isobutyl-TRAP catalyst yields the (S)-configuration product with 97% enantiomeric excess, while (R,R)-(S,S)-methyl-TRAP rhodium catalyst provides the (R)-enantiomer with up to 85% enantiomeric excess [22]. This dual selectivity allows for the preparation of both enantiomers using structurally related catalysts [22].

Direct Catalytic Hydrogenation Routes

A novel industrial-scale approach involves the quantitative hydrogenation of pyrazine-2-carboxamide using 10% palladium on carbon catalyst [1]. The process operates under controlled conditions: reaction temperatures of 30-60 degrees Celsius, hydrogen pressures of 15-25 bar, and preferentially water as the solvent [1]. The metal catalyst loading typically ranges from 3-20% by weight relative to the starting pyrazine material [1].

| Parameter | Optimal Condition | Impact on Selectivity |

|---|---|---|

| Temperature | 35-45°C | Minimizes racemization |

| Pressure | 15-25 bar | Ensures complete reduction |

| Catalyst Loading | 10% w/w | Maximizes conversion rate |

| Solvent | Water | Enhances product isolation |

Serine-Based Synthetic Approach

An alternative enantioselective synthesis utilizes L-serine or D-serine as chiral starting materials in combination with ethyl glyoxylate [2] [4]. This straightforward methodology provides access to both (S)- and (R)-5-oxo-piperazine-2-carboxylic acid derivatives with excellent stereochemical control [2] [4]. The approach involves reductive cyclization processes that maintain the stereochemical integrity of the serine precursor throughout the transformation [2].

Biocatalytic Resolution Approaches

Enzymatic resolution represents a powerful complementary strategy to chemical synthesis for obtaining enantiomerically pure (R)-piperazine-2-carboxylic acid [9] [10] [11]. These biocatalytic approaches offer excellent selectivity and operate under mild reaction conditions [10].

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase A has proven highly effective for the kinetic resolution of racemic piperazine-2-carboxylic acid methyl esters [5]. The enzymatic process utilizes 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether solvent [5]. Both N-4-Boc and N-1-Boc protected piperazine-2-carboxylic acid methyl esters undergo highly enantioselective N-acylation with enantioselectivity values exceeding 200 [5].

The dynamic kinetic resolution variant employs vinyl butanoate in acetonitrile, achieving up to 75% product yield with (S)-absolute configuration within 48 hours [5]. This approach represents a significant advancement as it theoretically allows for 100% yield of the desired enantiomer through in-situ racemization of the unreacted substrate [5].

Amidase-Mediated Resolution

Whole bacterial cells containing stereospecific amidases provide an alternative biocatalytic approach [11]. Klebsiella terrigena demonstrates particularly high selectivity for the hydrolysis of racemic piperazine-2-carboxamide, producing (S)-piperazine-2-carboxylic acid with enantiomeric excess values of 99.2% [11]. The remaining (R)-carboxamide can be subsequently hydrolyzed under acidic conditions to yield the complementary (R)-enantiomer [11].

Leucine Aminopeptidase Resolution

Leucine aminopeptidase 2 from Aspergillus oryzae represents a highly efficient biocatalyst for the resolution of racemic piperazine-2-carboxamide [10]. The commercial Flavourzyme 1000L formulation achieves close to 50% hydrolysis within 21 hours at 100-gram scale [10]. A heterologously expressed and purified enzyme formulation demonstrates superior specific activity, requiring only 25 milliliters to achieve comparable conversion in 19 hours [10].

| Enzyme System | Conversion Time | Scale Demonstrated | Enantiomeric Excess |

|---|---|---|---|

| Candida antarctica Lipase A | 48 hours | Laboratory | >99% |

| Klebsiella terrigena | 24 hours | 1 L fermenter | 99.2% |

| Aspergillus oryzae LAP2 | 19-21 hours | 100 g | >99% |

Alcalase-Mediated Resolution

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of (R)-piperazine-2-carboxylic acid presents several significant challenges that require careful consideration and optimization [15] [44] [48].

Catalyst Stability and Recovery

Industrial implementation of asymmetric hydrogenation faces substantial challenges related to catalyst stability and recovery [15]. Rhodium-based catalysts, while highly effective, represent significant cost considerations due to the precious metal content [21]. Research has demonstrated that palladium catalysts can be reused at least four times without negative impact on performance, but long-term stability studies remain essential for industrial viability [1].

The development of heterogeneous catalyst systems addresses some of these concerns [43]. Immobilized enzyme systems, such as leucine aminopeptidase 2 supported on amino aldehyde resin, retain good catalytic activity while providing excellent stability for continuous processing applications [10].

Continuous Flow Processing

Continuous flow technology offers significant advantages for industrial-scale production of piperazine derivatives [44] [48]. Studies on vortioxetine synthesis, which involves piperazine ring formation, demonstrate that continuous flow conditions can overcome limitations encountered in batch processing [44] [48]. While batch reactions at laboratory scale require 27 hours at 130-135 degrees Celsius with significant side-product formation, continuous flow processing achieves complete conversion in 30 minutes at 190 degrees Celsius [44] [48].

The continuous flow approach provides several industrial advantages: improved heat transfer, better mixing characteristics, reduced side-product formation, and enhanced scalability [44]. Purpose-built flow systems allow systematic optimization of reaction parameters including solvent ratios, reagent concentrations, reactor geometry, residence time, and temperature [44].

Solvent Selection and Environmental Considerations

Industrial-scale production requires careful consideration of solvent selection based on environmental impact, cost, and regulatory compliance [15]. Water emerges as the preferred solvent for many piperazine synthesis routes due to its environmental compatibility and cost-effectiveness [1] [10]. The aqueous approach allows telescoping of reaction sequences, avoiding intermediate isolation steps and reducing overall process complexity [10].

Solvent recovery and recycling represent critical considerations for industrial viability . Tetrahydrofuran recovery via distillation achieves 90% efficiency in Boc protection procedures, while immobilized catalysts on silica gel reduce waste generation .

Quality Control and Impurity Management

Industrial production must address stringent quality control requirements, particularly regarding enantiomeric purity and impurity profiles . Nitrosamine impurities in piperazine derivatives require rigorous control to meet International Council for Harmonisation guidelines . Advanced analytical methods and in-process monitoring become essential for maintaining consistent product quality at manufacturing scale .

Protection/Deprotection Strategies for Piperazine Derivatives

Effective protection and deprotection strategies are fundamental to the successful synthesis of (R)-piperazine-2-carboxylic acid derivatives, enabling selective transformations and preventing unwanted side reactions [30] [32].

tert-Butoxycarbonyl Protection

The tert-butoxycarbonyl (Boc) group represents the most widely employed nitrogen protecting group in piperazine chemistry [30]. Boc protection is typically installed using di-tert-butyl dicarbonate in the presence of catalytic 4-dimethylaminopyridine in tetrahydrofuran or dichloromethane . The reaction proceeds optimally at 0-25 degrees Celsius with reaction times of 12-24 hours .

| Protection Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Tetrahydrofuran | 85-90% |

| Base | Triethylamine | Neutralizes hydrogen chloride |

| Temperature | 0-25°C | Minimizes side reactions |

| Catalyst | 4-Dimethylaminopyridine | Enhances reaction rate |

Boc deprotection can be accomplished through multiple methodologies [28] [29] [30]. Traditional approaches employ trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [30]. Alternative mild deprotection methods include oxalyl chloride in methanol, which provides tolerance to various functional groups and proceeds under mild conditions [28]. Thermal deprotection in continuous flow represents an acid-free alternative that eliminates selectivity issues associated with acidic conditions [29].

Benzyloxycarbonyl Protection

The benzyloxycarbonyl (Cbz) group provides an orthogonal protection strategy that complements Boc chemistry [31] [34]. Cbz protection utilizes benzyl chloroformate under Schotten-Baumann conditions or in the presence of organic bases [34]. This protecting group demonstrates stability under basic conditions and nucleophilic reagents but can be removed through catalytic hydrogenation using palladium on carbon [34].

The Cbz group offers particular advantages in piperazine synthesis when multiple protection strategies are required [34]. Selective deprotection can be achieved using specialized conditions, such as nickel catalysis for heterocyclic systems, allowing for sequential removal of different protecting groups [34].

9-Fluorenylmethoxycarbonyl Strategies

9-Fluorenylmethoxycarbonyl (Fmoc) protection finds specialized applications in piperazine synthesis, particularly in solid-phase peptide synthesis applications [32]. Fmoc removal utilizes secondary amines, with piperazine itself serving as an effective deprotection reagent [32]. Research demonstrates that 5% piperazine can effectively replace piperidine for Fmoc removal while reducing diketopiperazine formation to less than 4% [18].

The choice of deprotection reagent significantly impacts reaction outcomes [32]. 4-Methylpiperidine, piperidine, and piperazine show comparable efficiency for Fmoc removal, but piperazine offers advantages regarding toxicity and reagent handling [32]. Optimization studies reveal correlations between peptide hydrophobicity and the effectiveness of different deprotection conditions [32].

Protection Strategy Optimization

Successful protection strategies require careful consideration of reaction sequences and compatibility . Racemization at the carboxylic acid center represents a critical concern, necessitating low-temperature conditions (0-5 degrees Celsius) and the use of chiral auxiliaries when necessary . Controlled stoichiometry prevents overprotection, with optimal ratios of 1:1.05 for Boc anhydride to piperazine preventing unwanted di-Boc product formation .

Contemporary approaches emphasize green chemistry principles . Continuous flow synthesis reduces solvent usage by 30% compared to batch processes while maintaining consistent product quality with relative standard deviation less than 2% . Catalyst immobilization and solvent recycling further enhance the environmental profile of protection/deprotection sequences .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

(R)-piperazine-2-carboxylic acid